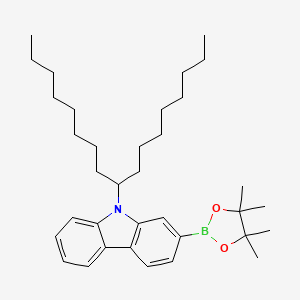
9-Heptadecan-9-yl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Heptadecan-9-yl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole: is a complex organic compound that belongs to the class of carbazole derivatives. This compound is characterized by the presence of a heptadecanyl group attached to the ninth position of the carbazole ring and two tetramethyl-1,3,2-dioxaborolan-2-yl groups attached to the second position. It is widely used as an intermediate in the synthesis of small molecules and polymers, particularly in the field of organic electronics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-Heptadecan-9-yl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole typically involves the following steps:
Starting Material: The synthesis begins with 2,7-Dibromo-9-(9-heptadecyl)carbazole.
Borylation Reaction: The dibromo compound undergoes a borylation reaction with bis(pinacolato)diboron in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the boronic ester groups to yield the corresponding boronic acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Suzuki-Miyaura coupling reactions typically use palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or toluene.
Major Products:
Oxidation: Oxidized carbazole derivatives.
Reduction: Boronic acids.
Substitution: Various aryl or vinyl-substituted carbazole derivatives.
Applications De Recherche Scientifique
Chemistry:
Organic Electronics: The compound is used as a building block for the synthesis of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and polymer solar cells.
Polymer Synthesis: It serves as an intermediate in the preparation of low band gap polymers for use in electronic devices.
Biology and Medicine:
Drug Development: Carbazole derivatives have shown potential in drug development due to their biological activity. This compound could be explored for similar applications.
Industry:
Material Science: The compound is used in the development of advanced materials for electronic and optoelectronic applications.
Mécanisme D'action
The mechanism of action of 9-Heptadecan-9-yl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole primarily involves its role as an intermediate in chemical reactions. The boronic ester groups facilitate Suzuki-Miyaura coupling reactions, allowing for the formation of carbon-carbon bonds. This makes it a valuable building block in the synthesis of complex organic molecules and polymers .
Comparaison Avec Des Composés Similaires
- 9-(1-Octylnonyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole
- 9-(1- n -Octylnonyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole
- 9-(9-Heptadecanyl)-2,7-diboronic Acid Bis(pinacol) Ester
Uniqueness:
- Long Alkyl Chain: The presence of a heptadecanyl group provides unique solubility and processing properties, making it suitable for specific applications in organic electronics.
- Versatility: The boronic ester groups allow for versatile chemical modifications through Suzuki-Miyaura coupling reactions, enabling the synthesis of a wide range of derivatives .
Propriétés
Formule moléculaire |
C35H54BNO2 |
|---|---|
Poids moléculaire |
531.6 g/mol |
Nom IUPAC |
9-heptadecan-9-yl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole |
InChI |
InChI=1S/C35H54BNO2/c1-7-9-11-13-15-17-21-29(22-18-16-14-12-10-8-2)37-32-24-20-19-23-30(32)31-26-25-28(27-33(31)37)36-38-34(3,4)35(5,6)39-36/h19-20,23-27,29H,7-18,21-22H2,1-6H3 |
Clé InChI |
WIYLUNGBHKNDJO-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=CC=CC=C4N3C(CCCCCCCC)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


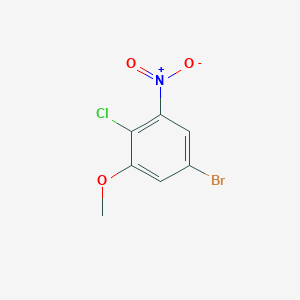



![1-[2-(Ethylsulfanyl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13150212.png)
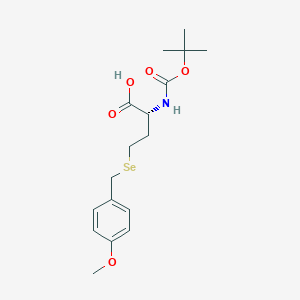

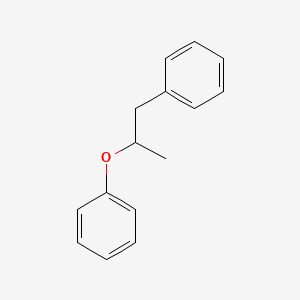

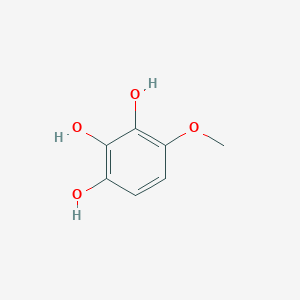

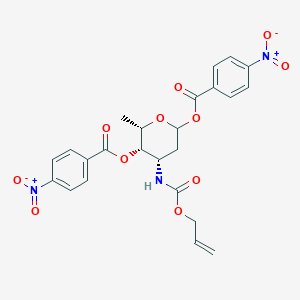

![2-[(3-Bromo-9-oxofluoren-2-yl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B13150282.png)
